molecular formula C25H32O7 B052707 Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- CAS No. 17652-24-3

Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)-

Cat. No. B052707
CAS RN: 17652-24-3
M. Wt: 444.5 g/mol
InChI Key: VWLTWMGSJXSKQJ-WEXULQILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)-, commonly known as 11beta-hydroxy-17,21-bis(acetyloxy)-pregna-1,4-diene-3,20-dione, or 11beta-HAP, is a steroid hormone that is naturally produced in the adrenal cortex. It plays an important role in the regulation of a variety of physiological processes, including glucose metabolism, blood pressure, and stress response. 11beta-HAP has also been used in laboratory experiments to study the effects of hormones on various biological processes.

Scientific Research Applications

Biotransformation of Steroids

Prednisolone 17,21-diacetate is used in the biotransformation of steroids. In a study, it was found that the yield of prednisolone was about 90% within 3 hours at the substrate concentration of 6 g/L when using 20 g/L wet resting E. coli cells harboring MsKstD1 enzyme . This demonstrates the application potential of the newly cloned KstDs .

Atopic Eczema: Application of twice-weekly potent topical corticosteroids to stable eczema can reduce the number of flare-ups in both adults and children .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-20,22,29H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLTWMGSJXSKQJ-WEXULQILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170149
Record name Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)-

CAS RN

17652-24-3
Record name Prednisolone 17,21-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017652243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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